(S)-6-(Hydroxymethyl)piperidin-2-one
Overview
Description
Piperidin-2-one derivatives are a class of organic compounds containing a piperidin-2-one moiety, which is a six-membered heterocycle with one nitrogen atom and a ketone functional group . The hydroxymethyl group at the 6-position indicates the presence of a -CH2OH group attached to the ring.
Synthesis Analysis
The synthesis of piperidin-2-one derivatives often involves cyclization reactions . For example, an α-imino Rhodium carbene-initiated 1,2-Aryl/Alkyl Migration and Annulation has been used to synthesize Piperidin-4-one derivatives .Molecular Structure Analysis
The molecular structure of “(S)-6-(Hydroxymethyl)piperidin-2-one” would be expected to consist of a six-membered ring containing one nitrogen atom, a ketone functional group at the 2-position, and a hydroxymethyl group at the 6-position .Chemical Reactions Analysis
Piperidin-2-one derivatives can participate in various chemical reactions. For instance, they can undergo aza-Michael/Michael cyclization cascade reactions .Safety And Hazards
Future Directions
The future directions for research on “(S)-6-(Hydroxymethyl)piperidin-2-one” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, new strategies to reduce side effects have been proposed for some piperidin-2-one derivatives .
properties
IUPAC Name |
(6S)-6-(hydroxymethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOQVTPKGUXWKA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC(=O)C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445923 | |
Record name | (S)-6-(Hydroxymethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-(Hydroxymethyl)piperidin-2-one | |
CAS RN |
128726-47-6 | |
Record name | (S)-6-(Hydroxymethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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